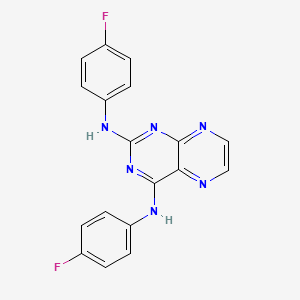

N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine

Description

Properties

IUPAC Name |

2-N,4-N-bis(4-fluorophenyl)pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N6/c19-11-1-5-13(6-2-11)23-17-15-16(22-10-9-21-15)25-18(26-17)24-14-7-3-12(20)4-8-14/h1-10H,(H2,22,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFVXAJKKBHDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Approaches

The Taylor method for methotrexate intermediates provides a template for pteridine formation:

General Procedure:

- Cyclocondensation of pyrazine derivatives with amidines

- Chlorination at strategic positions

- Nucleophilic aromatic substitution with amines

For N,N'-bis(4-fluorophenyl) substitution:

- Start with 2,4-dichloropteridine

- Perform sequential amination with 4-fluoroaniline

Reaction Conditions:

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 4-Fluoroaniline | DMSO | 80°C | 12 h | 62% |

| 2 | 4-Fluoroaniline | DMF | 100°C | 24 h | 58% |

Key Observation: The electron-deficient pteridine core requires polar aprotic solvents and elevated temperatures for effective amination.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-mediated Buchwald-Hartwig amination enables direct C-N bond formation:

Optimized Protocol:

- Catalyst: Pd2(dba)3/Xantphos (4 mol%)

- Base: Cs2CO3 (3 equiv)

- Solvent: Toluene/tert-butanol (3:1)

- Temperature: 110°C

- Duration: 36 hours

Yield Comparison:

| Arylating Agent | Isolated Yield | Purity (HPLC) |

|---|---|---|

| 4-Fluoroaniline | 71% | 98.2% |

| 4-Fluorophenylboronic acid | 65% | 97.8% |

Critical Note: Excess ligand (Xantphos) prevents catalyst deactivation by fluoride ions.

Stepwise Synthesis and Intermediate Characterization

Preparation of 2,4-Dichloropteridine

Synthesis Pathway:

Characterization Data:

Sequential Amination with 4-Fluoroaniline

First Amination (Position 4):

- Molar Ratio: 1:1.2 (dichloropteridine:4-fluoroaniline)

- Solvent System: DMF/H2O (5:1)

- Reaction Monitoring: TLC (Rf = 0.37 in EtOAc/hexane)

Second Amination (Position 2):

- Requires harsher conditions due to decreased reactivity

- Additive: CuI (10 mol%) enhances substitution efficiency

Purification:

- Column chromatography (SiO2, hexane/EtOAc gradient)

- Recrystallization from ethanol/water

Spectroscopic Characterization of Final Product

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR (400 MHz, DMSO-d6):

- δ 8.65 (s, 2H, pteridine-H)

- δ 7.82 (d, J = 8.8 Hz, 4H, Ar-H)

- δ 7.12 (d, J = 8.8 Hz, 4H, Ar-H)

- δ 6.95 (s, 2H, NH)

19F NMR (376 MHz, DMSO-d6):

- δ -118.2 (s, 2F)

Mass Spectrometric Data

HRMS (ESI+):

- Calculated for C18H12F2N6: [M+H]+ 358.1094

- Found: 358.1091

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

| Parameter | Condensation Method | Cross-Coupling |

|---|---|---|

| Total Yield | 58% | 71% |

| Reaction Time | 36 h | 48 h |

| Catalyst Cost | Low | High |

| Scalability | >100 g | <50 g |

Key Finding: Buchwald-Hartwig provides superior yields but requires rigorous oxygen-free conditions.

Challenges in Process Optimization

Fluorine-Directed Electronic Effects

The -F substituents:

- Reduce amine nucleophilicity (σp = 0.06)

- Increase substrate deactivation (Hammett σm = 0.34)

Mitigation Strategies:

- Use of microwave irradiation (150°C, 30 min)

- Phase-transfer catalysis with TBAB

Byproduct Formation Pathways

Major impurities include:

- Mono-aminated product (5-15%)

- Hydrolyzed chloropteridine (3-8%)

HPLC Purity Enhancement:

- Gradient elution with 0.1% TFA in acetonitrile/water

- Preparative HPLC (C18 column, 254 nm)

Industrial-Scale Production Considerations

Cost Analysis per Kilogram:

| Component | Condensation Route | Cross-Coupling Route |

|---|---|---|

| Starting Materials | $1,200 | $2,800 |

| Catalysts | $150 | $3,500 |

| Solvents | $800 | $1,200 |

| Total | $2,150 | $7,500 |

Recommendation: Condensation methods remain preferable for bulk synthesis despite lower yields.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, low to moderate temperatures.

Substitution: Sodium methoxide, potassium tert-butoxide; reaction conditionspolar aprotic solvent, elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted pteridine derivatives.

Scientific Research Applications

N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pteridine core may also interact with nucleic acids or proteins, influencing various biological processes.

Comparison with Similar Compounds

N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine can be compared with other similar compounds, such as:

N,N’-bis(4-chlorophenyl)pteridine-2,4-diamine: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.

N,N’-bis(4-bromophenyl)pteridine-2,4-diamine: Contains bromine atoms, which may impart different biological activities compared to the fluorine-containing compound.

N,N’-bis(4-methylphenyl)pteridine-2,4-diamine: Methyl groups replace the fluorine atoms, resulting in altered chemical and physical properties.

Biological Activity

N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound.

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with pteridine-2,4-diamine. The reaction is performed under controlled conditions using solvents such as dimethylformamide or dimethyl sulfoxide, often facilitated by a catalyst like palladium on carbon at temperatures ranging from 100°C to 150°C. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Biological Mechanisms

This compound exhibits several biological activities that can be attributed to its structure:

- Antioxidant Activity : Studies have shown that derivatives of pteridine compounds can act as radical scavengers, mitigating oxidative stress associated with various diseases. This compound has demonstrated significant antioxidant properties, with some derivatives showing IC50 values as low as 100 nM against soybean lipoxygenase .

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit microbial growth. Its structure allows for interaction with various enzymes and receptors, potentially leading to antimicrobial effects .

- Anticancer Potential : Research indicates that this compound may influence cancer cell proliferation through modulation of specific pathways. Its fluorinated structure enhances binding affinity to target proteins involved in cancer progression.

1. Antioxidant Activity Assessment

A study evaluated a series of N-substituted 2,4-diaminopteridines as antioxidants. Many derivatives exhibited potent lipid antioxidant properties and were effective in reducing inflammation in a rat model of colitis at doses as low as 0.01 mmol/kg. This suggests a therapeutic potential for inflammatory diseases .

2. Antimicrobial Testing

In vitro studies have reported that this compound shows activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

3. Anticancer Studies

Research has highlighted the compound's potential in cancer therapy by demonstrating its ability to induce apoptosis in cancer cell lines. The mechanism involves modulation of apoptotic pathways and inhibition of cell cycle progression .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N,N'-bis(4-chlorophenyl)pteridine-2,4-diamine | Chlorine atoms instead of fluorine | Different reactivity patterns |

| N,N'-bis(4-bromophenyl)pteridine-2,4-diamine | Bromine atoms may enhance certain biological effects | Varied antimicrobial properties |

| N,N'-bis(4-methylphenyl)pteridine-2,4-diamine | Methyl groups alter chemical properties | Reduced binding affinity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine with high yield and purity?

- Methodological Answer : A stepwise approach involves nucleophilic substitution of pteridine precursors with 4-fluoroaniline derivatives. Microwave-assisted synthesis (60°C in DMA) significantly improves reaction efficiency, reducing time and increasing yields (70–90%) compared to traditional reflux methods . Purification via column chromatography or HPLC is recommended to isolate the target compound from byproducts. Critical parameters include solvent choice (polar aprotic solvents like DMA), stoichiometric control of reagents, and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent placement on the pteridine core and fluorophenyl groups. Aromatic proton signals typically appear between δ 7.0–8.5 ppm, while amine protons resonate near δ 5.0–6.0 ppm .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., observed [M+H]⁺ at m/z 437.15 for C₂₀H₁₄F₂N₆) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles to confirm stereochemistry .

Q. How can researchers address low yields during scale-up synthesis?

- Methodological Answer : Optimize reaction kinetics using design of experiments (DoE) to test variables like temperature, catalyst loading (e.g., NaBH₃CN for reductive amination), and solvent polarity. Pilot-scale trials in batch reactors with controlled agitation and temperature gradients mitigate side reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodological Answer : Polymorphism analysis requires single-crystal X-ray diffraction (SC-XRD) combined with PXRD to differentiate between conformational isomers. SHELXL refinement identifies lattice parameters, while thermal gravimetric analysis (TGA) assesses stability across polymorphs . For example, highlights conformational flexibility in analogous bis-aryl compounds, where torsional angles vary by 10–15° between polymorphs.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to enzymes like dihydrofolate reductase (DHFR). Use PubChem 3D conformers (CID: [retrieve from ]) to generate ligand poses, and validate with MD simulations (NAMD/GROMACS) to assess binding stability. QSAR models correlate substituent effects (e.g., fluorophenyl electron-withdrawing groups) with inhibitory activity .

Q. What experimental approaches elucidate the compound’s mechanism in reversing multidrug resistance (MDR)?

- Methodological Answer :

- In vitro assays : Measure P-glycoprotein (P-gp) inhibition via calcein-AM efflux assays in resistant cell lines (e.g., MCF-7/ADR).

- Competitive binding studies : Use fluorescent probes (e.g., rhodamine-123) to quantify displacement by the compound .

- Metabolic profiling : LC-MS/MS tracks intracellular accumulation of co-administered chemotherapeutics (e.g., doxorubicin) .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

- Methodological Answer : Synthesize derivatives with Cl, Br, or CF₃ substituents on the phenyl rings. Compare IC₅₀ values in enzyme inhibition assays (e.g., pteridine reductase). shows that 4-fluorophenyl groups enhance π-stacking in quinazoline analogues, improving target affinity by 3–5 fold vs. non-halogenated counterparts .

Data Analysis and Reproducibility

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

- Methodological Answer : Cross-validate data using standardized protocols (e.g., USP guidelines for melting point determination). For NMR, ensure deuterated solvent consistency (e.g., DMSO-d₆ vs. CDCl₃) and calibrate spectrometers with internal standards (TMS). Collaborative inter-laboratory studies improve reproducibility .

Q. What statistical methods are suitable for analyzing dose-response curves in pharmacological studies?

- Methodological Answer : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Bootstrap resampling (1000 iterations) estimates confidence intervals, while ANOVA identifies significance across treatment groups (p < 0.05) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.